molecular formula C18H17BrN4O2 B4357874 N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4357874
M. Wt: 401.3 g/mol
InChI Key: OQDYJFVUJASKSY-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the bromination of 2-pyridine to obtain 5-bromo-2-pyridine. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the corresponding phenoxy derivative. The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a brominated pyridine ring, a pyrazole ring, and a phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-12-7-13(2)9-15(8-12)25-11-23-6-5-16(22-23)18(24)21-17-4-3-14(19)10-20-17/h3-10H,11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDYJFVUJASKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-BROMO-2-PYRIDYL)-1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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